molecular formula C11H13ClFNO2 B2426463 Tert-butyl 2-amino-4-chloro-3-fluorobenzoate CAS No. 2248284-39-9

Tert-butyl 2-amino-4-chloro-3-fluorobenzoate

Cat. No.: B2426463
CAS No.: 2248284-39-9
M. Wt: 245.68
InChI Key: FUZMNXOSIVAUPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-chloro-3-fluorobenzoate is an organic compound that features a tert-butyl ester group, an amino group, a chloro substituent, and a fluorine atom on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Electrophilic aromatic substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used, often in the presence of catalysts like aluminum chloride (AlCl3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products

    Nucleophilic substitution: Products include substituted amines or amides.

    Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives.

    Hydrolysis: The major product is 2-amino-4-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-4-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chloro-3-fluorobenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity or function. The presence of the amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-3-fluorobenzoic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.

    Tert-butyl 2-amino-4-chlorobenzoate: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

    Tert-butyl 2-amino-3-fluorobenzoate: Lacks the chlorine substituent, which can influence its chemical behavior and interactions.

Uniqueness

Tert-butyl 2-amino-4-chloro-3-fluorobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring can enhance its stability and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-4-chloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)6-4-5-7(12)8(13)9(6)14/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMNXOSIVAUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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